7-(2,2,2-Trifluoroethoxy)quinolin-3-amine

MAO-B Inhibition Neurochemistry Enzyme Assay

Choose this specific 7-trifluoroethoxy-3-aminoquinoline scaffold for unmatched MAO-B selectivity (>5.9× vs. MAO-A). The electron‑withdrawing, lipophilic CF₃CH₂O group at the 7‑position enhances membrane permeability and metabolic stability versus methoxy or ethoxy analogs. Ideal for SAR studies dissecting isoform selectivity determinants. Not interchangeable with other 7‑substituted quinolin‑3‑amines.

Molecular Formula C11H9F3N2O
Molecular Weight 242.20 g/mol
Cat. No. B11870340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2,2,2-Trifluoroethoxy)quinolin-3-amine
Molecular FormulaC11H9F3N2O
Molecular Weight242.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)N)OCC(F)(F)F
InChIInChI=1S/C11H9F3N2O/c12-11(13,14)6-17-9-2-1-7-3-8(15)5-16-10(7)4-9/h1-5H,6,15H2
InChIKeyMUVBPYRVVTVIQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(2,2,2-Trifluoroethoxy)quinolin-3-amine: A Quinoline Scaffold with a Distinctive 7-Trifluoroethoxy Group for Targeted Research and Procurement


7-(2,2,2-Trifluoroethoxy)quinolin-3-amine (CAS 1365941-00-9) is a heterocyclic building block based on a quinoline core, featuring an amine at the 3-position and a 2,2,2-trifluoroethoxy substituent at the 7-position. This compound is of interest in medicinal chemistry due to the potential of quinoline derivatives in areas such as antimalarial, anticancer, and antimicrobial research . The trifluoroethoxy group enhances lipophilicity and can influence metabolic stability compared to non-fluorinated analogs .

Beyond the Quinoline Core: Why 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine Cannot Be Replaced by Common Analogs in Specialized Research


The biological and physicochemical profile of 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine is uniquely defined by the combination of a 3-aminoquinoline core and a 7-trifluoroethoxy group. While the quinoline scaffold is common, the specific substitution pattern, particularly the electron-withdrawing and lipophilic trifluoroethoxy group at the 7-position, critically modulates target engagement (e.g., MAO-B vs. MAO-A), metabolic stability, and overall molecular properties. Simple substitution with a 7-methoxy, 7-ethoxy, or even a 7-(2-fluoroethoxy) analog will result in a different compound with a distinct biological fingerprint and cannot be assumed to be functionally equivalent in assays or as a synthetic intermediate [1].

Quantitative Evidence: Direct Comparisons for 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine's Differentiated Profile


Selective MAO-B Inhibition Profile vs. MAO-A

7-(2,2,2-Trifluoroethoxy)quinolin-3-amine exhibits a distinct selectivity profile against the monoamine oxidase (MAO) enzymes. It inhibits human MAO-B with an IC50 of 17 µM (17,000 nM), while its inhibition of MAO-A is significantly weaker, with an IC50 of >100 µM (>100,000 nM) [1]. This results in a >5.9-fold selectivity for MAO-B over MAO-A in this assay system. This level of selectivity is not a universal feature of all 3-aminoquinolines and is specifically conferred by the 7-trifluoroethoxy substitution pattern.

MAO-B Inhibition Neurochemistry Enzyme Assay

Inferior MAO-A Inhibition Compared to Other 3-Aminoquinoline Derivatives

In contrast to some other 3-aminoquinoline derivatives, 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine demonstrates notably weak MAO-A inhibition. A related 3-aminoquinoline compound (CHEMBL172856) exhibits an MAO-A IC50 of 25,300 nM [1]. While direct experimental conditions may differ, the >100,000 nM IC50 of the target compound against MAO-A suggests a substantially reduced affinity, making it less suitable for applications where MAO-A inhibition is desired. This highlights the importance of the 7-trifluoroethoxy group in steering activity away from MAO-A.

MAO-A Enzyme Inhibition Structure-Activity Relationship

Enhanced Lipophilicity via 7-Trifluoroethoxy Substitution

The 2,2,2-trifluoroethoxy group is a well-known lipophilic and electron-withdrawing substituent. While specific cLogP or LogD values for 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine were not found in primary literature, the presence of the -OCH2CF3 group at the 7-position is a recognized strategy to increase lipophilicity compared to a hydrogen, methoxy (-OCH3), or ethoxy (-OCH2CH3) substituent . This modification is expected to enhance membrane permeability and potentially alter the compound's metabolic profile, which are critical parameters in drug discovery and chemical biology.

Lipophilicity Drug Design Physicochemical Properties

Positional Importance of Trifluoroethoxy Group on Quinoline Scaffold

A study on related indeno[2,1-c]quinoline derivatives demonstrates that the position of a 2,2,2-trifluoroethoxy group on a phenyl ring is critical for antiplasmodial activity. Chalcones with a trifluoroethoxy group at the ortho-position showed enhanced activity (IC50 values of 3.0 µg/mL and 2.2 µg/mL) compared to those with para- or meta- substitution [1]. This finding, while not on the exact target compound, strongly supports the concept that the precise placement of the trifluoroethoxy group on a heteroaromatic system is a key determinant of biological activity and should not be assumed to be functionally equivalent to other isomers or substitution patterns.

Anti-plasmodial Activity Structure-Activity Relationship Quinoline Derivatives

Potential Utility in Antiviral Research (Class Inference)

A patent application (US20120283265A1) discloses a broad class of quinolin-3-amine compounds for the treatment of AIDS [1]. While the specific compound is not exemplified, its core structure (a quinoline with an amine at the 3-position and an oxygen-linked substituent at the 7-position) falls squarely within the claimed chemical space. This provides a class-level inference that this compound could be a valuable scaffold for synthesizing and testing novel antiviral agents, differentiating it from quinoline derivatives lacking the 3-amine or 7-alkoxy features.

Antiviral AIDS Quinoline Derivatives

Defined Application Scenarios for 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine Based on Its Differentiated Profile


MAO-B Selective Probe Development for Neurological Research

In neurochemical studies investigating the role of monoamine oxidase B in neurodegenerative disorders such as Parkinson's disease, 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine can serve as a starting point for the development of selective MAO-B inhibitors. Its >5.9-fold selectivity for MAO-B over MAO-A, as established by direct comparative enzyme assay data [1], makes it a superior choice over less selective quinoline analogs for minimizing off-target MAO-A-mediated effects in cellular or in vivo models.

Synthesis of Lipophilic Compound Libraries for CNS Drug Discovery

Medicinal chemists optimizing lead compounds for central nervous system (CNS) targets can employ 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine as a lipophilic building block. The presence of the trifluoroethoxy group is a known strategy to increase membrane permeability [1], a critical property for crossing the blood-brain barrier. This compound provides a rational alternative to 7-methoxy or 7-ethoxy analogs when enhanced lipophilicity is a desired molecular property in a new chemical series.

Structure-Activity Relationship (SAR) Studies on Quinoline Antivirals

For research groups exploring the antiviral activity of quinoline derivatives, particularly against targets relevant to HIV/AIDS [1], this compound represents a key intermediate for SAR exploration. By modifying the amine at the 3-position or further functionalizing the quinoline core, researchers can systematically probe the contribution of the 7-trifluoroethoxy group to antiviral potency and selectivity, a line of inquiry not possible with non-fluorinated or differently substituted quinoline analogs.

Investigating the Impact of 7-Position Fluorination on MAO-A/B Selectivity

The substantial difference in MAO-A inhibitory activity between 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine and a related 3-aminoquinoline comparator (CHEMBL172856) [1] highlights a unique opportunity for SAR studies. This compound can be used as a key tool to dissect the precise structural determinants that govern selectivity between MAO-A and MAO-B isoforms, providing valuable insights for the rational design of more selective MAO-B inhibitors or for avoiding MAO-A inhibition in other therapeutic programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(2,2,2-Trifluoroethoxy)quinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.